molecular formula C17H28Cl2N2O B12711350 1-Propanamine, N,N-dimethyl-3-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride CAS No. 130260-20-7

1-Propanamine, N,N-dimethyl-3-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride

Cat. No.: B12711350
CAS No.: 130260-20-7
M. Wt: 347.3 g/mol
InChI Key: XFXLLYWYOPCNRN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VUFB-17053 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the benzoquinolizine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the propanamine moiety: This step typically involves nucleophilic substitution reactions.

    Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Industrial Production Methods

Industrial production of VUFB-17053 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

VUFB-17053 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

VUFB-17053 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: VUFB-17053 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of VUFB-17053 involves its interaction with specific molecular targets within biological systems. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    Flobufen (VUFB 16066): A non-steroidal anti-inflammatory agent that inhibits cyclooxygenase and lipoxygenase enzymes.

    VUFB 20609: A compound with potential antileukotrienic activity, used in the study of inflammatory responses.

Uniqueness

VUFB-17053 stands out due to its unique chemical structure and versatile applications. Unlike Flobufen, which is primarily used for its anti-inflammatory properties, VUFB-17053 has broader applications in chemistry, biology, and medicine. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research.

Properties

CAS No.

130260-20-7

Molecular Formula

C17H28Cl2N2O

Molecular Weight

347.3 g/mol

IUPAC Name

3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yloxy)-N,N-dimethylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C17H26N2O.2ClH/c1-18(2)8-5-11-20-16-12-14-6-3-9-19-10-4-7-15(13-16)17(14)19;;/h12-13H,3-11H2,1-2H3;2*1H

InChI Key

XFXLLYWYOPCNRN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl

Origin of Product

United States

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